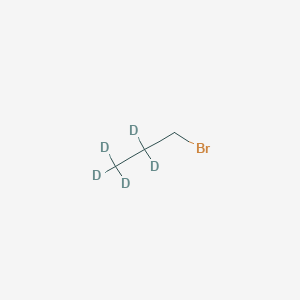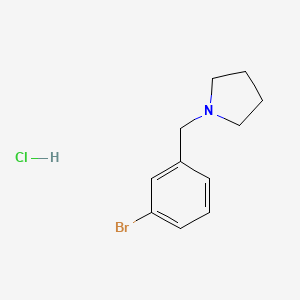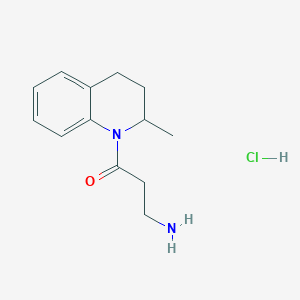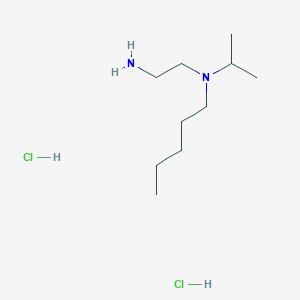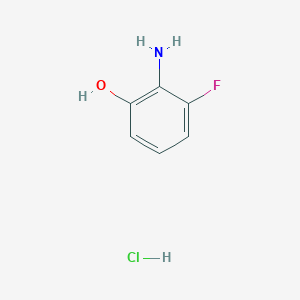
2-Amino-3-fluorophenol hydrochloride
描述
2-Amino-3-fluorophenol hydrochloride is a useful research compound. Its molecular formula is C6H7ClFNO and its molecular weight is 163.58 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
2-Amino-3-fluorophenol hydrochloride is primarily used in the preparation of benzimidazole- and benzoxazole-pyrimidone selective PI3Kβ inhibitors . These inhibitors target the phosphoinositide 3-kinase (PI3K) pathway, which plays a crucial role in cell survival and growth .
Mode of Action
The compound interacts with its targets by inhibiting the PI3Kβ isoform . This inhibition disrupts the PI3K pathway, leading to reduced cell proliferation and survival, particularly in cells with PTEN (Phosphatase and TENsin homologue) deficiency .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the PI3K pathway . This pathway is crucial for many cellular functions, including growth, proliferation, differentiation, motility, survival, and intracellular trafficking . The downstream effects of inhibiting this pathway include reduced cell growth and survival .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of cell growth and survival . By inhibiting the PI3K pathway, the compound can reduce the proliferation of cells, particularly those deficient in PTEN .
生化分析
Biochemical Properties
2-Amino-3-fluorophenol hydrochloride plays a significant role in biochemical reactions, particularly in the synthesis of selective inhibitors for enzymes such as PI3Kβ. This compound interacts with various biomolecules, including enzymes and proteins, to modulate their activity. For instance, it is used in the preparation of benzimidazole- and benzoxazole-pyrimidone selective PI3Kβ inhibitors, which are crucial for the treatment of phosphatase and TENsin homologue (PTEN) deficient cancers . The nature of these interactions involves binding to the active sites of enzymes, thereby inhibiting their activity and affecting downstream signaling pathways.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in PTEN-deficient cancer cells, the compound’s role in inhibiting PI3Kβ can lead to reduced cell proliferation and increased apoptosis . Additionally, it may affect other cellular processes such as DNA repair and cell cycle regulation, further contributing to its therapeutic potential.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation. At the molecular level, the compound binds to the active sites of target enzymes, such as PI3Kβ, and inhibits their catalytic activity . This inhibition results in the disruption of signaling pathways that are essential for cell survival and proliferation. Furthermore, this compound may induce changes in gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as keeping it in a dark place and under an inert atmosphere . Prolonged exposure to light or air may lead to its degradation, reducing its efficacy in biochemical assays.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by selectively inhibiting target enzymes without causing significant toxicity . At higher doses, it may induce toxic or adverse effects, such as hepatotoxicity or nephrotoxicity. Threshold effects observed in these studies highlight the importance of optimizing dosage to achieve the desired therapeutic outcome while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound may undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that can be excreted from the body . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and optimizing its use in therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in target tissues, affecting its overall efficacy . For instance, the compound may be transported across cell membranes by solute carrier (SLC) transporters, facilitating its entry into cells where it can exert its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . This localization enables the compound to interact with its target enzymes and proteins, modulating their activity and influencing cellular processes.
属性
IUPAC Name |
2-amino-3-fluorophenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO.ClH/c7-4-2-1-3-5(9)6(4)8;/h1-3,9H,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNOXAVKQJCAQRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1951440-99-5 | |
| Record name | 2-amino-3-fluorophenol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


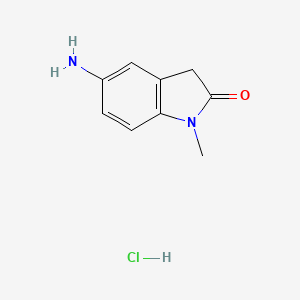
![[2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanamine dihydrochloride](/img/structure/B1383426.png)

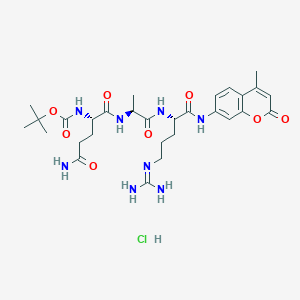
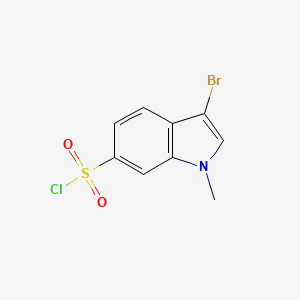
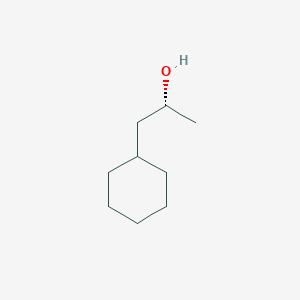
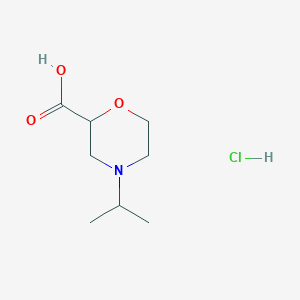
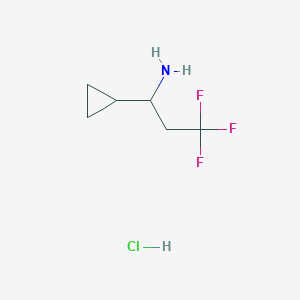
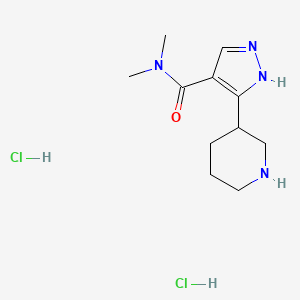
![[4-(Trifluoroprop-1-yn-1-yl)phenyl]methanol](/img/structure/B1383439.png)
